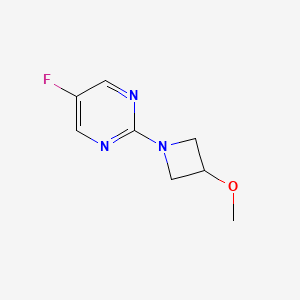

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

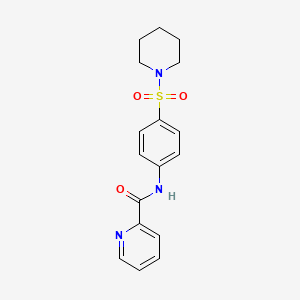

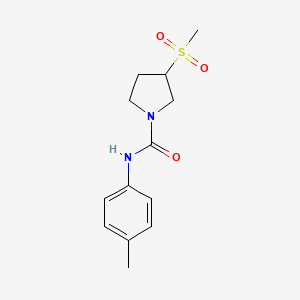

“5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10FN3O . It is a pyrimidine derivative, which is a class of compounds that have been extensively studied for their various chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a 3-methoxyazetidin-1-yl group at the 2nd position .Applications De Recherche Scientifique

Synthesis and Characterization of Fluorinated Pyrimidines

Research efforts have led to the synthesis and characterization of fluorinated pyrimidines, aiming to reduce toxicity and enhance the efficacy of cancer treatments. For example, the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid has been explored to decrease the toxicity of 5-Fluorouracil (5-FU), a widely used cancer drug. This synthesis process employs liquid coupling reactions, with compounds characterized by various spectroscopic methods, indicating the ongoing evolution of fluorinated pyrimidines in medicinal chemistry (Xiong Jing, 2010).

Clinical Applications in Ophthalmology

Fluorouracil (5-FU) demonstrates utility beyond cancer treatment, serving as an important adjunct in ophthalmic surgeries. Its application in primary glaucoma filtering surgeries, dacryocystorhinostomy, and pterygium surgery highlights the versatility of fluorinated pyrimidines in reducing fibroblastic proliferation and scarring, thereby improving surgical outcomes and reducing recurrence rates in ocular surface neoplasia (L. Abraham et al., 2012).

Antifungal Agent Development

The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves fluorinated pyrimidines. This process emphasizes the importance of diastereoselection and stereochromy in drug development, showcasing the role of fluorinated pyrimidines in creating effective treatments for fungal infections (M. Butters et al., 2001).

Radioactive Labeling for PET Imaging

Fluorinated pyrimidines also find applications in diagnostic imaging, particularly in positron emission tomography (PET). For instance, the synthesis and evaluation of [18F]PBR111, a radioligand for imaging the translocator protein with PET, demonstrate the potential of fluorinated compounds in neuroinflammation research and diagnostics (F. Dollé et al., 2008).

Antitumor Activity and Mechanisms

Studies on the preclinical and clinical development of 5-FU and its derivatives reveal insights into their mechanisms of action, including inhibition of thymidylate synthase and interference with both DNA and RNA synthesis. These findings contribute to the development of new drugs that target various phases of the cell cycle, offering enhanced therapeutic options for cancer treatment (M. Abdelrahim et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit dna methylation . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also target enzymes involved in DNA methylation.

Mode of Action

It’s plausible that it might interact with its targets by inhibiting their activity, similar to other fluoropyrimidines .

Biochemical Pathways

Fluoropyrimidines are known to affect nucleotide metabolism . They can decrease the intracellular concentration of dUTP and increase the production of dUMP, the immediate precursor of thymidine nucleotides .

Pharmacokinetics

Similar compounds like tegafur, a prodrug of 5-fluorouracil, are metabolized to 5-fu by cyp2a6 . This suggests that this compound might also be metabolized by similar enzymes.

Result of Action

Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit cancer cell proliferation through activation of the dna damage response pathway . This suggests that this compound might have similar effects.

Action Environment

The efficacy of similar compounds can be influenced by factors such as the presence of specific enzymes (eg, CYP2A6 for tegafur ) and the cellular environment (e.g., the presence of DNA for 5-fluoro-2’-deoxycytidine ).

Analyse Biochimique

Biochemical Properties

. These compounds comprise a pyrimidine base attached to a sugar, indicating that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other pyrimidine nucleosides.

Cellular Effects

The specific cellular effects of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine are currently unknown. Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Pyrimidine derivatives often exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVZGAWDRAGJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)

![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)

![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)

![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)

![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2896537.png)